2-Oxaspiro[3.5]nonane
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Overview
Description
2-Oxaspiro[3.5]nonane is a spirocyclic compound with the molecular formula C8H14O. It features a unique structure where an oxygen atom is incorporated into a spiro ring system, making it an interesting subject for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Oxaspiro[3.5]nonane can be synthesized through several methods. One common approach involves the reaction of methyl cyclohexanecarboxylate with 2-ethoxycarbonylcyclohexanone, followed by oxidation using ruthenium tetroxide to yield the desired spiro compound . Another method includes starting from 3-methyl-4-nitropyridine and undergoing a series of organic synthesis and oxidation reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Oxaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form β-lactones using oxidizing agents like ruthenium tetroxide.
Substitution: It can participate in substitution reactions where functional groups are replaced by others under suitable conditions.
Common Reagents and Conditions:
Oxidizing Agents: Ruthenium tetroxide is commonly used for oxidation reactions.
Solvents: Organic solvents like dichloromethane and acetonitrile are often used in these reactions.
Major Products:
β-Lactones: Formed through oxidation reactions.
Substituted Spiro Compounds: Resulting from substitution reactions.
Scientific Research Applications
2-Oxaspiro[3.5]nonane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxaspiro[3.5]nonane involves its interaction with various molecular targets. In medicinal chemistry, spirocyclic compounds like this compound are known for their metabolic robustness and ability to bind efficiently to enzyme active sites, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in certain cancer cell lines .
Comparison with Similar Compounds
- 2-Oxa-6-azaspiro[3.5]nonane
- 2-Oxa-7-azaspiro[3.5]nonane
- 2-Oxa-6-azaspiro[3.3]heptane
Uniqueness: 2-Oxaspiro[3.5]nonane stands out due to its specific spirocyclic structure incorporating an oxygen atom, which imparts unique chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-oxaspiro[3.5]nonane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-4-8(5-3-1)6-9-7-8/h1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLURCRXZLVRJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)COC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507612 |
Source
|
Record name | 2-Oxaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185-06-8 |
Source
|
Record name | 2-Oxaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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